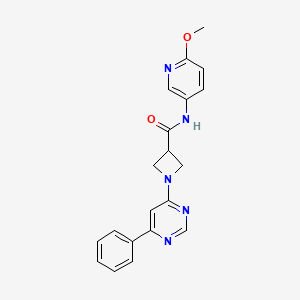![molecular formula C23H25N3O4 B2452059 N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazolin-3-carboxamid CAS No. 1574605-71-2](/img/structure/B2452059.png)
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazolin-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C23H25N3O4 and its molecular weight is 407.47. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Die Alzheimer-Krankheit beinhaltet eine Cholinesterase-Dysfunktion, und Cholinesterase-Inhibitoren sind wertvoll für die Bewältigung des kognitiven Abfalls. Die Inhibitorenaktivität dieser synthetisierten Moleküle wurde untersucht, um ihre potenzielle therapeutische Wirkung auf die Alzheimer-Krankheit zu beurteilen .
- Darüber hinaus enthält das Naturprodukt Flavolignan Silybin, das in Silybum marianum vorkommt, das Benzodioxan-Motiv und ist für seine antihepatotoxischen Aktivitäten bekannt .
- Eine Studie berichtete, dass diese Verbindung eine antibakterielle Aktivität gegen Bacillus subtilis (60,04% Hemmung des bakteriellen Biofilmwachstums) und Escherichia coli zeigte. Ihr Potenzial als antibakterielles Mittel rechtfertigt weitere Untersuchungen .
Therapeutika für die Alzheimer-Krankheit
Chirales Motiv in Naturprodukten und Therapeutika
Antibakterielle Aktivität
Enzyminhibitionsstudien
Wirkmechanismus
Target of Action
The primary targets of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide Similar compounds have been studied as potential therapeutic agents for alzheimer’s disease , suggesting that this compound may also target proteins or enzymes involved in the pathogenesis of Alzheimer’s disease.
Mode of Action
The exact mode of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide It is suggested that similar compounds exert their effects by activating certain pathways, which are ligand-activated transcription factors that regulate the expression of various genes involved in cellular processes such as inflammation, apoptosis, and cell proliferation.
Biochemical Pathways
The specific biochemical pathways affected by N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide The activation of certain pathways suggests that this compound may influence a variety of cellular processes, including inflammation, apoptosis, and cell proliferation.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide Similar compounds, known as sulfonamides, are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide It is suggested that similar compounds can regulate the expression of various genes involved in cellular processes such as inflammation, apoptosis, and cell proliferation.
Biochemische Analyse
Biochemical Properties
Compounds containing a benzodioxin moiety have been shown to exhibit inhibitory activity against certain enzymes, suggesting that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide may interact with similar targets .
Cellular Effects
Related compounds have shown antibacterial potential, suggesting that this compound may also influence cellular function .
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-2-25-18-13-15(6-8-17(18)23(28)26-10-4-3-5-21(25)26)22(27)24-16-7-9-19-20(14-16)30-12-11-29-19/h6-9,13-14,21H,2-5,10-12H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXNIIOOVCIUSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1,1'-biphenyl]-4-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2451976.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2451979.png)
![2-[(2-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2451980.png)

![1-[6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]-4-PHENYLPIPERAZINE](/img/structure/B2451982.png)


![N-{[5-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE](/img/structure/B2451987.png)
![2-[(4-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2451988.png)



![3-(2-METHYLPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE](/img/structure/B2451996.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2451997.png)
